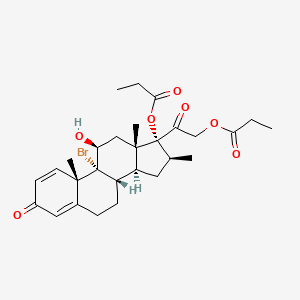

9-Deschloro-9-bromo-beclomethasone dipropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37BrO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTPQNBZOYQVJP-XYWKZLDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742183 | |

| Record name | (11beta,16beta)-9-Bromo-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52092-14-5 | |

| Record name | (11β,16β)-9-Bromo-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52092-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Deschloro-9-bromo-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-9-Bromo-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-DESCHLORO-9-BROMO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO9X1Z94WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-Deschloro-9-bromo-beclomethasone dipropionate

Introduction

Beclomethasone dipropionate, a potent glucocorticoid, is a cornerstone in the management of asthma and other inflammatory conditions. The targeted modification of its steroidal backbone has been a subject of intense research to enhance its therapeutic index. This technical guide provides a comprehensive overview of the synthesis of a significant analog, 9-Deschloro-9-bromo-beclomethasone dipropionate. Halogenation at the C-9 position of the steroid nucleus is a critical determinant of glucocorticoid activity, and the substitution of chlorine with bromine offers a valuable avenue for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, reaction mechanisms, and experimental protocols. The synthesis is presented as a logical sequence of chemical transformations, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described methods.

Retrosynthetic Analysis and Overall Strategy

The synthesis of this compound can be envisioned through a two-stage process. The primary retrosynthetic disconnection is at the C9-Br and C11-OH bonds, suggesting a bromohydrin formation from a Δ9(11)-alkene precursor. This key intermediate, 17α,21-Dihydroxy-16β-methylpregna-1,4,9-triene-3,20-dione dipropionate, can be synthesized from readily available beclomethasone dipropionate or its precursors.

The overall synthetic strategy therefore involves:

-

Formation of the Δ9(11)-triene intermediate: This is achieved through the dehydration of the 11β-hydroxyl group of a suitable beclomethasone precursor.

-

Bromohydrin formation: The subsequent reaction of the Δ9(11)-triene with a brominating agent in the presence of water installs the desired 9α-bromo and 11β-hydroxyl functionalities.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Δ9(11)-Triene Intermediate

The synthesis of the key intermediate, 17α,21-Dihydroxy-16β-methylpregna-1,4,9-triene-3,20-dione dipropionate, can commence from the common steroid precursor 9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione (DB-11).[2][3] The synthesis of beclomethasone dipropionate from DB-11 is a well-established industrial process.[2][3][4][5] For the purpose of this guide, we will focus on the subsequent transformation to the desired triene.

The critical step is the dehydration of the 11β-hydroxyl group of a beclomethasone derivative to introduce the Δ9(11) double bond. This can be achieved using various dehydrating agents. A plausible approach involves the treatment of beclomethasone 17,21-dipropionate with a reagent like sulfuryl chloride in pyridine, which is known to effect the dehydration of 11β-hydroxy steroids.

Proposed Mechanism of Dehydration

The dehydration of the 11β-hydroxyl group likely proceeds through an E2 elimination mechanism. The hydroxyl group is first converted into a better leaving group, such as a chlorosulfate, by reaction with sulfuryl chloride. The C9α-proton is then abstracted by a base (pyridine), leading to the formation of the Δ9(11)-double bond.

Caption: Proposed mechanism for the dehydration of the 11β-hydroxyl group.

Experimental Protocol: Synthesis of the Δ9(11)-Triene Intermediate

Caution: This is a proposed protocol based on established steroid chemistry. All reactions should be carried out in a well-ventilated fume hood by trained personnel.

-

Starting Material: Beclomethasone 17,21-dipropionate.

-

Reagents: Anhydrous pyridine, sulfuryl chloride.

-

Procedure:

-

Dissolve beclomethasone 17,21-dipropionate in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sulfuryl chloride in anhydrous pyridine dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 17α,21-Dihydroxy-16β-methylpregna-1,4,9-triene-3,20-dione dipropionate.

-

Synthesis of this compound

The final step in the synthesis is the conversion of the Δ9(11)-triene intermediate to the target molecule via a bromohydrin formation reaction. This is accomplished using a source of electrophilic bromine in the presence of water. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a convenient and effective reagent for this transformation.

Mechanism of Bromohydrin Formation

The reaction proceeds through an electrophilic addition of bromine to the Δ9(11)-double bond. The initial attack of the alkene on the bromine atom of DBDMH leads to the formation of a cyclic bromonium ion intermediate. The steric hindrance of the β-face of the steroid nucleus directs the formation of the α-bromonium ion. Subsequent nucleophilic attack by a water molecule occurs at the more sterically accessible C11 position from the β-face (anti-addition), leading to the opening of the bromonium ion ring and the formation of the 9α-bromo-11β-hydroxy product.

Caption: Mechanism of bromohydrin formation from the Δ9(11)-triene intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the published synthesis of the target molecule.[1]

-

Starting Material: 17α,21-Dihydroxy-16β-methylpregna-1,4,9-triene-3,20-dione dipropionate.

-

Reagents: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), aqueous solvent system (e.g., acetone/water or THF/water).

-

Procedure:

-

Dissolve the Δ9(11)-triene intermediate in a suitable organic solvent (e.g., acetone or THF).

-

Add a controlled amount of water to the solution.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate to destroy any excess bromine.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., chloroform-methanol or hexane-methanol) to yield the pure product.[1]

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Beclomethasone Dipropionate | C₂₈H₃₇ClO₇ | 521.04 | ~210 (decomposes) | White to creamy-white powder |

| 17α,21-Dihydroxy-16β-methylpregna-1,4,9-triene-3,20-dione dipropionate | C₂₈H₃₆O₆ | 468.58 | Not reported | - |

| This compound | C₂₈H₃₇BrO₇ | 581.5 | 180-182 (from ethyl acetate-methanol) | White powder |

| This compound monohydrate | C₂₈H₃₇BrO₇·H₂O | 599.5 | 187-188 (from methanol-water) | Colorless crystals |

Data for the final product is sourced from reference[1].

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and analytical techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the steroid backbone, the propionate esters, and the methyl groups. The signal for the C11-proton will be a key indicator of the stereochemistry of the hydroxyl group. The presence of the water molecule in the monohydrate can also be detected by ¹H NMR.[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl (ketone and ester), and carbon-carbon double bonds.

-

Elemental Analysis: Elemental analysis for carbon, hydrogen, and bromine can be used to confirm the empirical formula of the synthesized compound.[1]

Conclusion

This technical guide has outlined a viable and scientifically sound synthetic pathway for the preparation of this compound. The synthesis proceeds through a key Δ9(11)-triene intermediate, which is then converted to the final product via a stereoselective bromohydrin formation. The provided protocols, grounded in established steroid chemistry, offer a reliable framework for the laboratory-scale synthesis of this important beclomethasone analog. The detailed mechanistic explanations and characterization guidelines further support the research and development efforts in the field of halogenated corticosteroids.

References

-

Welideniya, D., et al. (2022). Practical and scalable synthesis of beclomethasone dipropionate. Steroids, 177, 108948. [Link]

- Henan Lihua Pharmaceutical Co., Ltd. (2020).

-

Wei, J., et al. (2023). Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate. Angewandte Chemie International Edition, 62(51), e202312345. [Link]

-

SciSpace. (n.d.). Beclomethasone dipropionate intermediate and preparation method thereof. [Link]

- Henan Lihua Pharmaceutical Co., Ltd. (2015).

- Reverdia. (2023). Synthesis of delta 9,11 steroids. WO2023016817A1.

- The Upjohn Company. (1982).

-

Tanaka, K., et al. (2021). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Magnetochemistry, 7(9), 125. [Link]

-

ResearchGate. (n.d.). 1 H chemical shifts of the compounds 9 to 12. [Link]

-

Othman, A. H., et al. (2009). 9α-Bromo analog of beclometasone dipropionate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1821. [Link]

- Merck & Co., Inc. (1954).

-

Molecules. (2021). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Molecules, 26(9), 2608. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

The Organic Chemistry Tutor. (2021, April 11). Bromohydrin Formation Mechanism With NBS | Organic Chemistry [Video]. YouTube. [Link]

- Aventis Pharma. (2004). PROCESS FOR THE PREPARATION OF DERIVATIVES OF BROMMETHYL-BIPHENYL COMPOUNDS. DE69818091T2.

-

ResearchGate. (n.d.). Expedient Synthesis of 17α,21-Dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from Prednisolone utilising a novel Mattox Rearrangement. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. [Link]

-

Combinatorial Chemistry & High Throughput Screening. (2020). An Efficient Procedure for the Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening, 23(3), 225-231. [Link]

-

Data in Brief. (2020). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. Data in Brief, 30, 105537. [Link]

- Henan Lihua Pharmaceutical Co., Ltd. (2007). Preparation of delta 9(11) steroid compound. CN1896090A.

-

Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. [Link]

-

ResearchGate. (n.d.). Synthesis of 16β-Methylpregn-4,9(11)-Diene-17α-Ol-3,20-Dione From 9α-Hydroxyandrostenedione. [Link]

-

International Journal of Pharmaceutics. (2009). Transient drug supersaturation kinetics of beclomethasone dipropionate in rapidly drying films. International Journal of Pharmaceutics, 378(1-2), 86-92. [Link]

-

Chemistry LibreTexts. (2024, September 22). 8.3: Halohydrins from Alkenes - Addition of HO-X. [Link]

-

Organic Chemistry Portal. (n.d.). Bromohydrin synthesis by bromination or substitution. [Link]

- Glaxo Group Limited. (1969). Process for the preparation of debrominated analogues of bromo-steroids of the pregnane,androstane and cholestane series. US3480622A.

-

Acta Crystallographica Section F: Structural Biology and Crystallization Communications. (2008). Purification, crystallization and preliminary X-ray crystallographic analysis of 3-ketosteroid Δ1-dehydrogenase from Rhodococcus erythropolis SQ1. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 1), 38-41. [Link]

-

PubMed. (2008). Purification, crystallization and preliminary X-ray crystallographic analysis of 3-ketosteroid Δ1-dehydrogenase from Rhodococcus erythropolis SQ1. [Link]

Sources

- 1. US2684375A - Process for the bromination of steroids - Google Patents [patents.google.com]

- 2. Practical and scalable synthesis of beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beclomethasone dipropionate intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Beclomethasone dipropionate intermediate and preparation method thereof (2020) | Wang Haibo [scispace.com]

in vitro studies of 9-Deschloro-9-bromo-beclomethasone dipropionate

An In-Depth Technical Guide to the In Vitro Characterization of 9-Deschloro-9-bromo-beclomethasone dipropionate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of this compound, a halogenated analogue of the widely used corticosteroid, beclomethasone dipropionate (BDP). While BDP's anti-inflammatory properties are well-documented, the pharmacological profile of its brominated counterpart is largely unexplored.[1][2][3][4] This document outlines a logical, multi-tiered experimental plan designed to elucidate the compound's core mechanism of action, functional potency, and cellular effects. The methodologies described herein are grounded in established principles of corticosteroid research and are designed to provide a robust and reproducible dataset for drug development professionals.

The central hypothesis is that the substitution of the C-9 chlorine atom with a bromine atom will modulate the compound's interaction with the glucocorticoid receptor (GR), thereby altering its potency and efficacy as an anti-inflammatory agent. This guide will proceed from fundamental physicochemical analysis to direct target engagement assays, and finally to functional cellular models of inflammation.

Foundational Physicochemical & Stability Analysis

Prior to any biological assessment, a thorough understanding of the test article's physical and chemical properties is paramount. This ensures accurate dosing, prevents experimental artifacts arising from poor solubility or degradation, and establishes a baseline for formulation development.

Core Objective: To determine the identity, purity, solubility, and stability of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₇BrO₇ | [1][2] |

| Molecular Weight | 565.49 g/mol | [1][2] |

| CAS Number | 52092-14-5 | [1][2] |

| Purity | >95% (HPLC Recommended) | [1] |

| Appearance | White to Off-White Crystalline Powder | [5] |

| Aqueous Solubility | Predicted to be low (<1 µg/mL) | [6][7] |

Experimental Protocol: Solubility & Stability Assessment

Rationale: Glucocorticoids are notoriously poorly soluble in aqueous media.[6] Determining the optimal solvent and stability under experimental conditions is critical. A stock solution in a solvent like DMSO is standard, but the final concentration of DMSO in cell culture media must be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

-

Solubility in Media: Serially dilute the stock solution in relevant cell culture media (e.g., DMEM, RPMI-1640) to determine the concentration at which precipitation occurs. This can be assessed visually and confirmed by measuring the absorbance of the supernatant after centrifugation.

-

Freeze-Thaw Stability: Subject aliquots of the stock solution to multiple freeze-thaw cycles (-20°C to room temperature). After each cycle, assess purity and concentration using HPLC-UV.

-

Working Solution Stability: Incubate a working dilution of the compound in cell culture media at 37°C for the maximum duration of a planned experiment (e.g., 24-48 hours). Analyze for degradation at various time points via HPLC-UV.

Primary Target Engagement: Glucocorticoid Receptor Binding

The quintessential mechanism of action for glucocorticoids is binding to the cytosolic Glucocorticoid Receptor (GR).[8][9] Quantifying the binding affinity (Kᵢ) of the test compound is the most direct and fundamental measure of its potential as a GR modulator.

Experimental Protocol: Competitive Radioligand Binding Assay

Rationale: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., ³H-Dexamethasone) for binding to a source of GR.[10][11] The resulting data allows for the calculation of the inhibitory constant (Kᵢ), a direct measure of binding affinity. A lower Kᵢ value indicates higher binding affinity.

Step-by-Step Methodology:

-

Receptor Source Preparation: Utilize either a commercially available human recombinant GR preparation or prepare cytosolic extracts from GR-expressing cells (e.g., A549 lung carcinoma cells).

-

Assay Setup: In a 96-well plate, combine the GR preparation, a fixed concentration of ³H-Dexamethasone (typically at its K₋ value), and a range of concentrations of this compound.

-

Controls:

-

Total Binding: GR + ³H-Dexamethasone (no competitor).

-

Non-Specific Binding (NSB): GR + ³H-Dexamethasone + a saturating concentration of unlabeled Dexamethasone.

-

Positive Control: Run a parallel competition curve with unlabeled Dexamethasone or Beclomethasone Dipropionate.

-

-

Incubation: Incubate the plate for 16-18 hours at 4°C to reach equilibrium.[10]

-

Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters.

-

Detection: Quantify the radioactivity trapped on the filters using liquid scintillation photometry.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Table 2: Hypothetical Glucocorticoid Receptor Binding Affinity Data

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

| Dexamethasone (Control) | 5.2 | 2.8 |

| Beclomethasone Dipropionate | 2.5 | 1.3 |

| 9-Deschloro-9-bromo-BDP | Experimental Value | Calculated Value |

Functional Activity: GR-Mediated Gene Transcription

Binding to the GR is necessary but not sufficient for a functional response. Upon ligand binding, the GR-ligand complex translocates to the nucleus to modulate gene expression. This occurs via two primary mechanisms:

-

Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, upregulating the expression of anti-inflammatory proteins like GILZ.[12][13]

-

Transrepression: The GR complex interferes with the activity of other transcription factors, such as NF-κB and AP-1, repressing the expression of pro-inflammatory proteins (e.g., cytokines, chemokines).[9]

Sources

- 1. 9-Deschloro-9-bromo Beclomethasone Dipropionate [lgcstandards.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. GSRS [precision.fda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beclomethasone | C22H29ClO5 | CID 20469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Beclometasone - Wikipedia [en.wikipedia.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Purified glucocorticoid receptors bind selectively in vitro to a cloned DNA fragment whose transcription is regulated by glucocorticoids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]

An In-depth Technical Guide to the Pharmacokinetics of 9-Deschloro-9-bromo-beclomethasone dipropionate

Audience: Researchers, scientists, and drug development professionals.

Abstract: 9-Deschloro-9-bromo-beclomethasone dipropionate (Bdp-Br) is a halogenated corticosteroid analog of beclomethasone dipropionate (BDP). The substitution of a bromine atom for chlorine at the C9 position is anticipated to modulate its physicochemical properties, potency, and pharmacokinetic profile. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for its development as a therapeutic agent. This guide outlines a comprehensive strategy for elucidating the pharmacokinetic profile of Bdp-Br, drawing upon established principles of corticosteroid pharmacology and bioanalysis. We will explore the requisite in vitro and in vivo studies, analytical methodologies, and data interpretation frameworks necessary to construct a complete pharmacokinetic dossier.

Introduction: Rationale and Physicochemical Considerations

The therapeutic efficacy and safety of inhaled and topically applied corticosteroids are intrinsically linked to their pharmacokinetic and pharmacodynamic properties.[1] Beclomethasone dipropionate (BDP) has long been a cornerstone of asthma and rhinitis treatment. BDP itself is a pro-drug with weak glucocorticoid receptor binding affinity that is rapidly hydrolyzed by esterase enzymes to its active metabolite, beclomethasone 17-monopropionate (B-17-MP).[2] The synthesis of this compound (Bdp-Br) represents a rational drug design approach to potentially enhance the therapeutic index. The position and nature of halogen atoms in the corticosteroid molecule are known to determine its potency and potential for side effects.[3][4] The larger atomic radius and differing electronegativity of bromine compared to chlorine at the C9 position may influence several key parameters:

-

Receptor Binding Affinity: Alterations in the electrostatic interactions within the glucocorticoid receptor (GR) ligand-binding pocket.

-

Lipophilicity: Affecting membrane permeability, tissue retention, and formulation characteristics.

-

Metabolic Stability: The carbon-bromine bond may be subject to different enzymatic cleavage pathways compared to the carbon-chlorine bond.

This guide provides the experimental framework to test these hypotheses and build a comprehensive pharmacokinetic profile for this novel compound.

Core Experimental Workflow for Pharmacokinetic Characterization

A tiered approach, progressing from in vitro assays to in vivo studies, is essential for a thorough and resource-efficient investigation. This ensures that fundamental properties are understood before committing to more complex and costly animal or human studies.

Caption: General workflow for bioanalytical sample processing.

Metabolic Pathway Visualization

Based on the known metabolism of BDP, the predicted primary metabolic pathway for Bdp-Br is hydrolysis.

Caption: Predicted primary metabolic pathway of this compound.

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically-grounded framework for the comprehensive pharmacokinetic evaluation of this compound. The stepwise progression from in vitro screening to definitive in vivo studies ensures that resources are used efficiently while building a complete data package. The central hypothesis is that Bdp-Br will act as a pro-drug, rapidly converting to its active 17-monopropionate metabolite, analogous to BDP. The key differentiation will lie in the subtle modulations of receptor affinity, tissue retention, and metabolic stability conferred by the 9-bromo substitution. The successful execution of this plan will provide the critical data needed to assess the therapeutic potential of this novel corticosteroid and guide its future clinical development.

References

-

Derendorf, H., et al. (2009). Pharmacokinetics and Pharmacodynamics of Inhaled Glucocorticoids. Journal of Asthma.

-

Cazzola, M., et al. (2019). Pharmacokinetics and pharmacodynamics of inhaled corticosteroids for asthma treatment. Pulmonary Pharmacology & Therapeutics.

-

Daley-Yates, P. T., et al. (2001). Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology.

-

Kelly, H. W. (2009). Relevance of pharmacokinetics and pharmacodynamics of inhaled corticosteroids to asthma. Current Opinion in Pulmonary Medicine.

-

Szefler, S. J. (1991). Pharmacokinetics and pharmacodynamics of inhaled corticosteroids. Journal of Allergy and Clinical Immunology.

-

Gautam, N., et al. (2004). Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry. Journal of Chromatography B.

-

Waters Corporation. (2025). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma.

-

Rohatagi, S., et al. (2017). Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects. Clinical Pharmacology in Drug Development.

-

Umland, O., et al. (2012). The Position Not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effects. Journal of Clinical & Experimental Dermatology Research.

-

BenchChem. (2025). A Cross-Validation of Analytical Methods for Beclomethasone Dipropionate and its Derivatives.

-

Harrison, L. I., et al. (2001). Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology.

-

Harrison, L. I. (2001). Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology.

-

Zalkow, L. H., et al. (2012). The Position Not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effects. Journal of Clinical & Experimental Dermatology Research.

-

LGC Standards. (n.d.). 9-Deschloro-9-bromo Beclomethasone Dipropionate.

-

Simson Pharma Limited. (n.d.). 9-bromo Beclomethasone Dipropionate analog.

-

Allmpus. (n.d.). BECLOMETASONE DIPROPIONATE EP IMPURITY D.

-

National Center for Biotechnology Information. (n.d.). Beclomethasone. PubChem Compound Summary for CID 20469.

-

Thoma, K., & Metz, G. (1987). Halogen addition and steroid effect. Pharmazie in unserer Zeit.

-

Cornell, R. C. (2007). Topical Corticosteroids: Examining Pharmacologic Properties. The Journal of Clinical and Aesthetic Dermatology.

Sources

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The position not the presence of the halogen in corticosteroids influences potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

spectroscopic data for 9-Deschloro-9-bromo-beclomethasone dipropionate (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 9-Deschloro-9-bromo-beclomethasone dipropionate

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a significant impurity and derivative of the widely used corticosteroid, beclomethasone dipropionate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous steroidal structures, providing a robust framework for the identification and characterization of this molecule.

Introduction: The Significance of this compound

This compound, systematically known as (11β,16β)-9-Bromo-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione, is a key reference standard in the quality control and stability testing of beclomethasone dipropionate drug products.[1][2] Its structure is closely related to the parent drug, with the defining feature being the substitution of the chlorine atom at the C-9 position with a bromine atom. This substitution has a discernible impact on the molecule's physicochemical properties and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is paramount for analytical chemists tasked with method development, impurity profiling, and regulatory compliance.

Chemical Structure:

The steroidal backbone, with its multiple chiral centers, and the presence of various functional groups—ketones, hydroxyl, ester, and the C-Br bond—give rise to a complex and informative set of spectroscopic data.

Experimental Methodologies: A Rationale-Driven Approach

The acquisition of high-quality spectroscopic data is contingent upon the selection of appropriate experimental parameters. The following sections outline the standard, field-proven protocols for the analysis of halogenated corticosteroids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the complete proton (¹H) and carbon (¹³C) framework of the molecule, confirming the connectivity and stereochemistry.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for its ability to solubilize steroids and its relatively clean spectral window.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the many overlapping signals in the steroid's aliphatic region.

-

¹H NMR Acquisition:

-

A standard pulse program (e.g., 'zg30') is used.

-

The spectral width should encompass the range of -1 to 10 ppm.

-

A relaxation delay (d1) of 1-2 seconds is generally sufficient.

-

Data is typically acquired with 16 to 64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

-

The spectral width should cover 0 to 220 ppm to include both aliphatic and carbonyl carbons.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment of all proton and carbon signals by establishing ¹H-¹H couplings, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum. The resolution is typically set to 4 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern, which provides structural confirmation.

Protocol:

-

Sample Preparation: A dilute solution of the sample (e.g., 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.

-

Data Acquisition (MS¹):

-

The sample is introduced into the ESI source via direct infusion or through an HPLC system.

-

The mass spectrometer is operated in positive ion mode to detect [M+H]⁺.

-

The mass range is set to scan from m/z 100 to 1000.

-

-

Tandem MS (MS/MS) Acquisition:

-

The [M+H]⁺ ion is mass-selected in the first stage of the mass spectrometer (e.g., the quadrupole).

-

The selected ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

The resulting fragment ions are analyzed in the second stage of the mass spectrometer (e.g., the TOF analyzer). This provides the characteristic fragmentation pattern.

-

Spectroscopic Data Interpretation

Disclaimer: The following data is predicted based on established spectroscopic principles and analysis of structurally similar compounds, as public domain experimental spectra for this specific molecule are not available. This section serves as an expert guide to interpreting the expected data.

NMR Spectroscopy: Predicted Data

The complex structure of this compound results in a crowded NMR spectrum. Key expected signals are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Multiplicity | Key Correlations (HMBC) |

| 1 | ~155 | ~7.2 | d | C3, C5, C10 |

| 2 | ~128 | ~6.3 | dd | C4, C10 |

| 3 | ~186 | - | - | C1, C2, C4, C5 |

| 4 | ~124 | ~6.1 | s | C2, C5, C6, C10 |

| 5 | ~168 | - | - | C1, C4, C6, C10 |

| 9 | ~60 | - | - | C8, C10, C11, C14 |

| 11 | ~68 | ~4.5 | d | C9, C10, C12, C13 |

| 16 | ~40 | ~3.0 | m | C15, C17, C20, 16-CH₃ |

| 17 | ~95 | - | - | C13, C16, C20, C21, C=O (propionate) |

| 20 | ~205 | - | - | C17, C21 |

| 21 | ~70 | ~5.0, ~4.8 | d, d | C17, C20, C=O (propionate) |

| 16-CH₃ | ~16 | ~0.9 | d | C15, C16, C17 |

| 18 | ~18 | ~0.9 | s | C12, C13, C14, C17 |

| 19 | ~22 | ~1.5 | s | C1, C5, C9, C10 |

| Propionate CH₂ | ~28 | ~2.4 | q | C=O, CH₃ |

| Propionate CH₃ | ~9 | ~1.1 | t | CH₂, C=O |

Interpretation:

-

Downfield Region (6.0-7.5 ppm): The protons on the A-ring diene system (H-1, H-2, H-4) are expected in this region.

-

Hydroxymethyl Protons (4.5-5.0 ppm): The diastereotopic protons at C-21 will appear as a pair of doublets due to coupling with each other.

-

Carbinol Proton ( ~4.5 ppm): The proton at C-11, adjacent to the hydroxyl group, will likely be a doublet.

-

Upfield Region (0.9-2.5 ppm): This region contains the methyl protons (16-CH₃, C-18, C-19, and the propionate methyls) and the complex, overlapping signals of the steroid backbone methylene and methine protons.

-

¹³C Spectrum: The carbonyl carbons (C-3, C-20, and the two propionate carbonyls) will be the most downfield signals (>170 ppm). The C-9 attached to the bromine will be significantly shifted compared to its chlorinated analogue.

Infrared Spectroscopy: Predicted Data

The IR spectrum provides a rapid confirmation of the key functional groups.

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3450 | O-H | Stretching |

| ~1730 | C=O (Ester) | Stretching |

| ~1665 | C=O (α,β-unsaturated ketone, C3) | Stretching |

| ~1620, ~1605 | C=C | Stretching |

| ~1260 | C-O (Ester) | Stretching |

| ~1180 | C-O (Alcohol) | Stretching |

| ~550-650 | C-Br | Stretching |

Interpretation:

-

The broad O-H stretch confirms the presence of the hydroxyl group at C-11.

-

The strong ester C=O stretch will be a prominent feature.

-

The conjugated ketone at C-3 will appear at a lower frequency than a simple ketone.

-

The C-Br stretch is expected at a lower wavenumber than a C-Cl stretch due to the greater mass of bromine, a key distinguishing feature.[4][5]

Mass Spectrometry: Predicted Fragmentation

Under ESI-MS/MS conditions, this compound is expected to undergo a series of characteristic fragmentation events.

Predicted Molecular Ion:

-

[M+H]⁺: m/z 565.1809 (for C₂₈H₃₈⁷⁹BrO₇) and 567.1788 (for C₂₈H₃₈⁸¹BrO₇). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.

Proposed Fragmentation Pathway: The fragmentation is likely initiated by the loss of the labile propionate groups and water from the protonated molecular ion.

Table 3: Key Predicted Mass Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Loss | Formula of Fragment |

| 547/549 | H₂O | C₂₈H₃₆BrO₆⁺ |

| 491/493 | C₃H₆O₂ (Propionic Acid) | C₂₅H₃₂BrO₅⁺ |

| 473/475 | H₂O + C₃H₆O₂ | C₂₅H₃₀BrO₄⁺ |

| 417/419 | 2 x C₃H₆O₂ | C₂₂H₂₈BrO₃⁺ |

| 337 | 2 x C₃H₆O₂ + HBr | C₂₂H₂₇O₃⁺ |

Interpretation:

-

The sequential loss of the two propionic acid moieties (74 Da each) from the side chains is a highly characteristic fragmentation pathway for dipropionate steroids.

-

The loss of water (18 Da) from the C-11 hydroxyl group is also a common fragmentation.

-

Loss of HBr (80/82 Da) can also occur, leading to a fragment ion without the bromine isotope pattern. The presence of these interconnected fragment families provides a high degree of confidence in the structural assignment.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS techniques. This guide has outlined the optimal experimental approaches and provided a detailed, expert interpretation of the predicted spectroscopic data. The key identifiers for this molecule are the ¹H and ¹³C NMR signals corresponding to the steroid core with the influence of the C-9 bromine, the characteristic C-Br stretching vibration in the IR spectrum, and, most definitively, the 1:1 isotopic pattern of the molecular ion and its fragments in the mass spectrum. By leveraging the principles and data presented herein, researchers and analytical scientists can confidently identify and characterize this important pharmaceutical compound.

References

- Barton, D. H. R., Page, J. E., & Shoppee, C. W. (1956). Infrared Absorption of Halogeno-steroids. Journal of the Chemical Society, 331-337.

-

Othman, A. H., et al. (2009). 9α-Bromo analog of beclometasone dipropionate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1821. [Link]

-

U.S. Food & Drug Administration. (n.d.). Beclomethasone Dipropionate. precisionFDA. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. GSRS [precision.fda.gov]

- 3. 9-Deschloro-9-bromo Beclomethasone Dipropionate [lgcstandards.com]

- 4. 68. Infrared absorption of halogeno-steroids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility and Stability of 9-Deschloro-9-bromo-beclomethasone dipropionate

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 9-Deschloro-9-bromo-beclomethasone dipropionate, a significant derivative of the widely used corticosteroid, beclomethasone dipropionate (BDP). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its physicochemical properties. Given the limited publicly available data on this specific brominated analog, this guide establishes a predictive framework based on the extensive research conducted on the parent compound, BDP, and fundamental chemical principles.

Introduction: The Significance of Halogenation in Corticosteroid Potency

Corticosteroids are a cornerstone in the management of inflammatory and autoimmune disorders. Their therapeutic efficacy is intricately linked to their chemical structure, with minor modifications often leading to significant changes in potency, receptor binding affinity, and pharmacokinetic profiles. Halogenation, in particular, is a common strategy to enhance the anti-inflammatory activity of corticosteroids.[1][2] The substitution of a halogen atom at specific positions of the steroid nucleus can profoundly influence its electronic and steric properties.

This compound, as its name suggests, is an analog of beclomethasone dipropionate where the chlorine atom at the 9α position is replaced by a bromine atom. This substitution is anticipated to modulate its physicochemical properties, including solubility and stability, which are critical parameters in pharmaceutical formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any formulation or analytical development.

| Property | This compound | Beclomethasone Dipropionate (for comparison) |

| Chemical Name | (11β,16β)-9-Bromo-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione | (11β,16β)-9-Chloro-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione |

| CAS Number | 52092-14-5[3][4] | 5534-09-8 |

| Molecular Formula | C28H37BrO7[3][4] | C28H37ClO7 |

| Molecular Weight | 565.49 g/mol [3][4] | 521.04 g/mol |

| Appearance | White to off-white powder | White to creamy-white powder |

| Storage | -20°C[3][5] | Room temperature |

| Purity (typical) | >95% (HPLC)[3][5] | >98% |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in the formulation of various dosage forms.

Aqueous Solubility

Beclomethasone dipropionate is known to be practically insoluble in water, with reported solubility values in the range of 0.1 to 2.4 µg/mL.[6][7] This poor aqueous solubility presents a significant challenge for the development of liquid formulations.

Predicted Solubility of this compound:

The substitution of chlorine with bromine is expected to have a minor, yet potentially measurable, impact on aqueous solubility. Bromine is larger and more polarizable than chlorine, which could slightly increase its lipophilicity. Therefore, it is predicted that this compound will also be practically insoluble in water, with a solubility that is likely to be in a similar range to or slightly lower than that of BDP.

Solubility in Organic Solvents

BDP exhibits good solubility in a range of organic solvents. This property is often exploited in the manufacturing process and in the formulation of non-aqueous dosage forms.

Predicted Solubility in Organic Solvents:

It is anticipated that this compound will exhibit a similar solubility profile to BDP in common organic solvents.

| Solvent | Predicted Solubility of this compound |

| Methanol | Freely Soluble |

| Ethanol | Freely Soluble |

| Acetone | Freely Soluble |

| Dichloromethane | Freely Soluble |

Solubility in Pharmaceutical Co-solvents and Propellants

In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly soluble drugs. For inhaled corticosteroids delivered via pressurized metered-dose inhalers (pMDIs), solubility in hydrofluoroalkane (HFA) propellants and co-solvents like ethanol is crucial. Studies have shown a positive correlation between increasing ethanol concentration and BDP solubility in HFA propellants.[8][9][10]

Predicted Solubility in Co-solvents and Propellants:

The solubility of this compound in HFA propellants is expected to be low, similar to BDP, necessitating the use of a co-solvent like ethanol. The trend of increasing solubility with higher ethanol concentrations is likely to be observed for the brominated analog as well.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following shake-flask method is recommended:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials containing the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, methanol, HFA propellant/ethanol mixtures).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for solubility determination.

Stability Profile

Understanding the stability of an API under various stress conditions is mandated by regulatory bodies and is crucial for ensuring the safety, efficacy, and shelf-life of a drug product.[11]

Impact of the 9-Bromo Substitution on Chemical Stability

The primary chemical difference between this compound and BDP is the nature of the halogen at the 9α position. The carbon-bromine (C-Br) bond is generally weaker and more susceptible to nucleophilic attack and hydrolysis than the carbon-chlorine (C-Cl) bond. This suggests that the 9-bromo analog may be less stable under certain conditions, particularly hydrolytic and photolytic stress.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. While specific data for the 9-bromo analog is not available, the known degradation behavior of BDP provides a strong foundation for prediction. BDP is known to degrade under acidic, alkaline, oxidative, thermal, and photolytic conditions.[12][13][14]

4.2.1 Hydrolytic Degradation

-

Acidic Conditions: BDP undergoes hydrolysis, primarily at the ester linkages, leading to the formation of beclomethasone-17-propionate and beclomethasone-21-propionate.[12][15]

-

Alkaline Conditions: Degradation is typically more rapid under alkaline conditions, following a similar hydrolytic pathway.

-

Neutral Conditions: Hydrolysis can also occur at neutral pH, albeit at a slower rate.

Predicted Hydrolytic Degradation of this compound:

The brominated analog is expected to undergo similar ester hydrolysis. Additionally, the C-Br bond at the 9-position may be more susceptible to hydrolysis than the C-Cl bond in BDP, potentially leading to the formation of 9-hydroxy derivatives.

4.2.2 Oxidative Degradation

BDP shows some susceptibility to oxidative stress. The predicted behavior of the 9-bromo analog under oxidative conditions is expected to be similar.

4.2.3 Thermal Degradation

BDP degrades at elevated temperatures.[14][16][17] The 9-bromo analog is also expected to be thermally labile. The weaker C-Br bond might result in a lower degradation onset temperature compared to BDP.

4.2.4 Photolytic Degradation

Corticosteroids can be sensitive to light.[18] The C-Br bond is generally more photolabile than the C-Cl bond. Therefore, this compound is predicted to be more susceptible to photodegradation than BDP. Photostability testing according to ICH Q1B guidelines is highly recommended.[19]

Potential Degradation Pathways

Based on the known degradation of BDP and the chemical nature of the 9-bromo substitution, the following degradation pathways are proposed for this compound:

Caption: Proposed degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

The following protocols, based on established methods for BDP, are recommended for investigating the stability of this compound.[11][13][14]

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a specified duration.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature for a specified duration.

-

Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period.

-

Photodegradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19]

Samples should be analyzed at appropriate time points using a stability-indicating analytical method.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for the accurate quantification of this compound and its potential degradation products.

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of BDP and its derivatives.[20][21]

Proposed HPLC Method:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile, and a buffer (e.g., 0.1% orthophosphoric acid) can be optimized for separation.

-

Detection: UV detection at a wavelength around 240-254 nm is appropriate.

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14][22]

Caption: HPLC method development workflow.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the solubility and stability of this compound. The information presented, which is largely extrapolated from the well-characterized parent compound, beclomethasone dipropionate, serves as a valuable starting point for researchers and formulation scientists.

The key takeaway is that while the brominated analog is expected to share many physicochemical properties with BDP, the substitution of chlorine with bromine is likely to decrease its chemical stability, particularly under hydrolytic and photolytic stress.

Empirical determination of the solubility and stability profile of this compound through rigorous experimental work is strongly recommended. The protocols outlined in this guide provide a solid framework for such investigations. A thorough understanding of these properties will be instrumental in the successful development of safe, effective, and stable pharmaceutical formulations containing this potent corticosteroid.

References

- BenchChem. (2025). A Comparative Analysis of Forced Degradation Behavior: Beclomethasone Dipropionate vs.

- Rasheed, A., et al. (2017). Validation of a Forced Degradation UPLC Method for Estimation of Beclomethasone Dipropionate in Respules Dosage Form. Indo American Journal of Pharmaceutical Research, 7(05).

- Patel, V., et al. (2022). Development, Validation and Forced Degradation Study of Beclomethason Dipropionate in Bulk and Pharmaceutical Dosage Form by HPTLC. Neuroquantology, 20(13), 1392-1400.

- Foe, K., et al. (1998). Degradation products of beclomethasone dipropionate in human plasma. Drug Metabolism and Disposition, 26(6), 574-580.

- LGC Standards. (n.d.). 9-Deschloro-9-bromo Beclomethasone Dipropionate.

- MDPI. (2022).

- Chassot, J. M., et al. (2014). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. Brazilian Journal of Pharmaceutical Sciences, 50(4), 799-808.

- ResearchGate. (n.d.). Degradation pathways for the thermal transformation of betamethasone....

- Acta Crystallographica Section E. (2009). 9α-Bromo analog of beclometasone dipropionate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3069.

- Dovepress. (2012). Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations. International Journal of Nanomedicine, 7, 943-954.

- Molecules. (2019). Photostability of Topical Agents Applied to the Skin: A Review. Molecules, 24(24), 4534.

- ResearchGate. (n.d.). (a) Solubility. Beclomethasone dipropionate (BDP) and fluticasone....

- Jiang, Y. Q., & Lin, J. P. (2022). Recent progress in strategies for steroid production in yeasts. World Journal of Microbiology and Biotechnology, 38(6), 93.

- Zenodo. (2018).

- BenchChem. (2025).

- Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences, 74(2), 133-140.

- Monash University. (2024). Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures.

- DDL Conference. (n.d.). Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures.

- PubMed. (1998).

- ResearchGate. (n.d.). HPLC conditions and retention times of BDP and its degradation products.

- PubChem. (n.d.). 6alpha-Bromo-beclomethasone dipropionate.

- Simson Pharma. (n.d.). 9-Deschloro-9-bromo Beclomethasone Dipropionate.

- ResearchGate. (n.d.). Identification and Characterization of Unknown Degradation Impurities in Beclomethasone Dipropionate Cream Formulation using HPLC, ESI-MS and NMR.

- BenchChem. (2025).

- Simson Pharma. (n.d.). 9-bromo Beclomethasone Dipropionate analog.

- Research Journal of Pharmacy and Technology. (2021). Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC.

- PubMed. (1990).

- PubMed. (1990). [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)].

- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- DDL Conference. (n.d.). Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures.

- LGC Standards. (n.d.). 9-Deschloro-9-bromo Beclomethasone Dipropionate.

- The Dermatologist. (2006). Topical Corticosteroids: Examining Pharmacologic Properties.

- The Journal of Dermatologic Surgery and Oncology. (1979).

- ResearchGate. (n.d.). 2-Bromobeclometasone dipropionate.

- LGC Standards. (n.d.). 6Alpha-Bromo Beclomethasone Dipropionate.

Sources

- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 2. Halogenated steroids [library.med.utah.edu]

- 3. 9-Deschloro-9-bromo Beclomethasone Dipropionate [lgcstandards.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 9-Deschloro-9-bromo Beclomethasone Dipropionate [lgcstandards.com]

- 6. mdpi.com [mdpi.com]

- 7. Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures - DDL [ddl-conference.com]

- 10. ddl-conference.com [ddl-conference.com]

- 11. scielo.br [scielo.br]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. iajpr.com [iajpr.com]

- 14. neuroquantology.com [neuroquantology.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ema.europa.eu [ema.europa.eu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rjptonline.org [rjptonline.org]

- 22. VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM [zenodo.org]

A Technical Guide to Investigating the Therapeutic Targets of 9-Deschloro-9-bromo-beclomethasone dipropionate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive strategy for the characterization of 9-Deschloro-9-bromo-beclomethasone dipropionate (9-Br-BDP), a novel halogenated synthetic corticosteroid. Given the scarcity of direct data on this specific molecule, this document establishes an investigative framework rooted in the well-understood pharmacology of its parent compound, beclomethasone dipropionate (BDP). The primary therapeutic target is hypothesized to be the glucocorticoid receptor (GR). We present a multi-part experimental plan to first confirm and quantify GR engagement, and then to explore the potential for altered receptor selectivity, off-target effects, and novel protein interactions that may arise from the substitution of a bromine atom for the chlorine atom at the C-9 position. This guide provides detailed, field-proven protocols for key assays, data interpretation frameworks, and the underlying scientific rationale to empower researchers in the thorough evaluation of this compound's therapeutic potential.

Part 1: The Glucocorticoid Receptor - The Presumed Primary Therapeutic Target

Beclomethasone dipropionate (BDP) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which is a potent agonist of the Glucocorticoid Receptor (GR).[1][2] The GR is a ligand-dependent transcription factor that mediates the vast majority of the anti-inflammatory, immunosuppressive, and metabolic actions of corticosteroids.[3][4] Upon binding to a ligand like 17-BMP, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90) in the cytoplasm, and translocates to the nucleus.[4]

Once in the nucleus, the activated GR modulates gene expression through two primary, distinct mechanisms: transactivation and transrepression .[5]

-

Transactivation: The GR homodimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3] This process generally upregulates the transcription of anti-inflammatory proteins and those involved in metabolic regulation. However, many of the undesirable side effects of corticosteroids are also linked to this mechanism.[5]

-

Transrepression: The activated GR monomer interacts with and inhibits the activity of other pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][7] This "tethering" mechanism does not require direct GR-DNA binding and is considered the principal driver of the anti-inflammatory effects of glucocorticoids.[5]

The substitution of a chlorine atom with a bromine atom at the C-9 position is a critical modification. Halogenation at this position is known to significantly enhance the potency of corticosteroids.[8][9][10] The nature and position of the halogen atom can influence not only potency but also the side-effect profile.[8][9] Therefore, it is paramount to determine if 9-Br-BDP retains the GR-agonist profile of its parent compound and how this structural change quantitatively affects its interaction with the receptor.

Figure 1: Glucocorticoid Receptor (GR) Signaling Pathway.

Part 2: Experimental Validation of Glucocorticoid Receptor Engagement

The initial and most critical step is to confirm that 9-Br-BDP, via its active metabolite, directly binds to and activates the GR. This requires quantitative assays to determine its binding affinity (Kᵢ) and functional potency (EC₅₀).

Protocol 1: Competitive Radioligand Binding Assay for GR Affinity (Kᵢ)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind with high affinity.[11][12]

Methodology:

-

Receptor Preparation: Prepare cell lysates from HEK293 cells overexpressing the human glucocorticoid receptor.[11] Quantify total protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, combine the GR-containing lysate, a fixed concentration of a radiolabeled GR agonist (e.g., [³H]-dexamethasone) at a concentration near its Kₑ, and serial dilutions of the test compound (9-Br-BDP active metabolite) or a known competitor (e.g., unlabeled dexamethasone).[11]

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[11]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a PEI-presoaked glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[12]

-

Detection: Dry the filter plate, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.[12]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

Protocol 2: GR-Mediated Reporter Gene Assay for Functional Potency (EC₅₀)

This cell-based assay measures the ability of a compound to functionally activate the GR and induce the transcription of a reporter gene.[13][14]

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or A549) and transiently co-transfect with two plasmids: one expressing the full-length human GR and another containing a luciferase reporter gene downstream of a promoter with multiple GREs.[13] A control plasmid (e.g., expressing Renilla luciferase) should also be included to normalize for transfection efficiency.

-

Compound Treatment: After 24 hours, treat the transfected cells with serial dilutions of the test compound (9-Br-BDP active metabolite) or a reference agonist (dexamethasone). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and reporter protein expression.[13]

-

Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.[13]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximum efficacy).

Data Presentation and Interpretation

The quantitative data from these core assays should be summarized for clear comparison.

| Compound | GR Binding Affinity (Kᵢ, nM) | GR Functional Potency (EC₅₀, nM) | Max Efficacy (Eₘₐₓ, % of Dexamethasone) |

| Dexamethasone (Ref.) | Value | Value | 100% |

| Beclomethasone-17-MP | Value | Value | Value |

| 9-Br-Beclomethasone-17-MP | To be determined | To be determined | To be determined |

Causality: A low Kᵢ value indicates high binding affinity. A low EC₅₀ value indicates high functional potency. Comparing the Kᵢ and EC₅₀ of the 9-bromo derivative to its parent compound and the dexamethasone standard will provide the first quantitative measure of the structural modification's impact.

Figure 2: Core Experimental Workflow for GR Engagement.

Part 3: Investigating Off-Target Liabilities and Novel Interactions

While the GR is the primary expected target, the structural modification could introduce new interactions or alter selectivity against other steroid receptors. A comprehensive evaluation must include screening for these potential off-target effects.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method that allows for the confirmation of drug-target engagement in a cellular or even tissue context.[15][16] It relies on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17][18]

Methodology:

-

Cell Treatment: Treat intact cells (e.g., A549 lung carcinoma cells) with either the test compound (9-Br-BDP) or a vehicle control for a defined period.

-

Thermal Challenge: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[15]

-

Lysis and Separation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins via centrifugation.[18]

-

Protein Detection: Analyze the amount of soluble GR remaining at each temperature point in both vehicle- and drug-treated samples using Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble GR against temperature for both conditions. A shift in the melting curve to a higher temperature in the drug-treated sample provides direct evidence of target engagement in the cellular environment.[18] This technique can be expanded using mass spectrometry (MS-CETSA) to provide an unbiased, proteome-wide view of potential off-targets that are also stabilized by the compound.[19]

Figure 3: Logical Flow of the Cellular Thermal Shift Assay (CETSA).

Conclusion

The investigative framework detailed in this guide provides a robust, multi-step approach to characterizing the therapeutic targets of this compound. By systematically progressing from the presumed primary target (the Glucocorticoid Receptor) to a broader, unbiased search for off-target and novel interactions, researchers can build a comprehensive pharmacological profile of the compound. The provided protocols for binding affinity, functional potency, and direct cellular target engagement represent the current standards in the field, ensuring that the data generated is both reliable and translatable. This logical and rigorous evaluation is essential for determining the ultimate therapeutic potential and safety profile of this novel corticosteroid derivative.

References

-

Bikowski, J., Pillai, R., & Shroot, B. (2006). The Position Not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effects. Journal of Drugs in Dermatology, 5(2), 125-130. [Link][8][9]

-

Miyamoto, K., et al. (1980). [Glucocorticoid action of beclomethasone and its propionate ester derivatives]. Nihon Yakurigaku Zasshi, 76(4), 259-71. [Link][20]

-

Gold-von Simson, G., & Stohs, S. J. (2018). Topical Corticosteroids: Examining Pharmacologic Properties. The Journal of Clinical and Aesthetic Dermatology, 11(10), 30–36. [Link]

-

Schäcke, H., Döcke, W. D., & Asadullah, K. (2002). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences, 99(26), 16975-16980. [Link][5]

-

Winkler, J., & Hochhaus, G. (1992). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Journal of Pharmacy and Pharmacology, 44(3), 204-208. [Link][2]

-

Sárdy, M. (2008). Halogen addition and steroid effect. ResearchGate. [Link][10]

-

Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 132(5), 1033–1044. [Link][3]

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid receptor signaling in health and disease. Annual Review of Pharmacology and Toxicology, 56, 133-155. [Link][4]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). beclometasone dipropionate. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link][21]

-

De Bosscher, K., et al. (2005). Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1. Cellular and Molecular Life Sciences, 62(19-20), 2387-2397. [Link][6]

-

Newton, R., et al. (1998). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. British Journal of Pharmacology, 125(5), 1081–1090. [Link][7]

-